Methyl 2-thiofuroate
Description
Contextualization within Furoic Acid and Thioester Chemistry
Methyl 2-thiofuroate is structurally derived from 2-furoic acid, a carboxylic acid featuring a furan (B31954) ring. nih.govchemicalbook.com It is the S-methyl thioester of 2-furoic acid, meaning the hydroxyl group of the carboxylic acid is replaced by a methylthio (-SCH₃) group. nih.gov This places it within the broader class of thioesters, which are sulfur analogs of esters. nih.gov The synthesis of thioesters can be achieved through various methods, including the reaction of an acid chloride with an alkali metal salt of a thiol. nih.gov
Significance of the Furan Ring System and Thioester Moiety in Chemical Science
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijsrst.comorientjchem.org This structural motif is of considerable importance in medicinal chemistry, often incorporated into pharmacologically active compounds to enhance their biological activity. orientjchem.org The furan ring can influence a molecule's binding affinity and pharmacokinetic properties. orientjchem.org Furan derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, and anti-inflammatory agents. orientjchem.org
The thioester moiety is a key functional group in organic synthesis and biochemistry. Thioesters are generally more reactive than their oxygen-containing ester counterparts, making them valuable intermediates in forming new carbon-carbon bonds. [No specific citation found for this exact statement in the provided search results] In biological systems, thioesters like acetyl-CoA are crucial for various metabolic processes. nih.gov
Overview of Current Research Trajectories for this compound
Current research explicitly focused on this compound is not extensively documented in publicly available literature. However, its primary established application is as a flavoring agent in the food industry. nih.govthegoodscentscompany.com It is recognized for its fried, cooked onion-like aroma and has been found to occur naturally in coffee and dairy products. chemicalbook.com
Broader research on related furan-based thioester compounds suggests potential areas of investigation. For instance, various furan derivatives are being explored for their applications in agriculture and pharmaceuticals. ijsrst.com Research into furan-containing molecules extends to their use as building blocks for complex organic synthesis and in the development of new materials. acs.org
Scope and Objectives of Advanced Academic Inquiry into this compound
Advanced academic inquiry into compounds like this compound would likely focus on several key areas. A primary objective would be the exploration of its potential as a synthon, or building block, for the synthesis of more complex molecules with potential biological activity. The reactivity of the furan ring and the thioester group allows for a variety of chemical transformations.
Further academic studies could involve a more detailed investigation of its formation in food products, particularly through non-enzymatic browning reactions, as has been reported. sigmaaldrich.com A deeper understanding of its sensory properties and how its structure relates to its characteristic aroma would also be a relevant area of study. While its use as a flavoring agent is established, further research could explore its stability and interactions within different food matrices.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆O₂S |
| Molecular Weight | 142.18 g/mol |
| Boiling Point | 63 °C at 2 mmHg |
| Density | 1.236 g/mL at 25 °C |
| Refractive Index | n20/D 1.569 |
Data sourced from multiple references. nih.govchemicalbook.comsigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-methyl furan-2-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUAGFDTRLBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065582 | |
| Record name | 2-Furancarbothioic acid, S-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; fried,cooked onion aroma | |
| Record name | S-Methyl thiofuroate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
63.00 °C. @ 2.00 mm Hg | |
| Record name | Methyl 2-thiofuroate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | S-Methyl thiofuroate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.230-1.241 | |
| Record name | S-Methyl thiofuroate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1015/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13679-61-3 | |
| Record name | Methyl 2-thiofuroate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-thiofuroate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furancarbothioic acid, S-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furancarbothioic acid, S-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl thio-2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-THIOFUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H9BCF87R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Methyl 2-thiofuroate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Mechanistic Investigations
Direct Synthesis Pathways
Direct synthesis pathways represent the most straightforward and chemically intuitive methods for the preparation of Methyl 2-thiofuroate. These routes typically begin with readily available 2-furoic acid or its derivatives.
The most conventional and widely accepted method for synthesizing thioesters like this compound is through the reaction of a carboxylic acid derivative with a thiol. This general approach involves the activation of the carboxyl group of 2-furoic acid to make it more susceptible to nucleophilic attack by a thiol.
A common strategy is the conversion of 2-furoic acid to its more reactive acid chloride, 2-furoyl chloride. This activated intermediate can then readily react with a methyl thiol source, such as methanethiol (B179389) (CH₃SH) or its corresponding salt, sodium thiomethoxide (NaSCH₃). The sulfur atom of the thiol acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 2-furoyl chloride and displacing the chloride leaving group to form the S-methyl thioester product.
| Reactant | Role in Synthesis | Chemical Formula |
|---|---|---|
| 2-Furoic Acid | Starting Material | C₅H₄O₃ |
| 2-Furoyl Chloride | Activated Intermediate | C₅H₃ClO₂ |
| Methanethiol (Methyl Mercaptan) | Nucleophile (Thiol Source) | CH₄S |
| Sodium Thiomethoxide | Nucleophile (Thiolate Source) | CH₃NaS |
A review of scientific literature indicates that the direct thionation of the furan (B31954) ring with reagents like hydrogen sulfide (B99878) is primarily used to synthesize thiophene (B33073), a different heterocyclic compound where the ring oxygen is replaced by sulfur. This pathway does not represent an established method for the synthesis of this compound, which requires the formation of a thioester group at the 2-position of the furan ring, not the alteration of the ring itself.
The synthesis of this compound from 2-furoyl chloride and methanethiol typically does not require a catalyst but is dependent on specific reaction conditions to proceed efficiently and minimize side reactions. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The purpose of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing it from protonating the thiol or reacting with the product.
The choice of solvent is also critical; aprotic solvents like diethyl ether or dichloromethane (B109758) are commonly used. The reaction is generally conducted at reduced temperatures, often starting at 0 °C, to control its exothermic nature and enhance selectivity.
Reaction Mechanisms and Chemical Transformations
Investigation of Functional Group Reactivity in Diverse Chemical Environments
This compound possesses two primary functional groups that dictate its reactivity: the furan ring and the S-methyl thioester group. The furan ring is an aromatic heterocycle susceptible to electrophilic attack. The reactivity of furanthiols, such as 2-methyl-3-furanthiol (B142662) (MFT), has been studied, revealing that the 5-position of the furan ring is highly reactive and responsible for its rapid degradation through oligomerization and polymerization. nih.gov MFT can act as both an electrophile (after protonation) and a nucleophile, reacting with itself or other thiols like cysteine. nih.gov
The thioester group is a reactive acylating agent. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to acyl substitution reactions. This reactivity is fundamental to its hydrolytic pathways and its potential participation in forming new chemical bonds.
Hydrolytic Pathways and Characterization of Resultant Products, such as Methanethiol and Furoic Acid
Thioesters, including this compound, are susceptible to hydrolysis, a reaction in which the molecule is cleaved by reacting with water. This process is a classic example of nucleophilic acyl substitution. In this reaction, a water molecule (or hydroxide (B78521) ion under basic conditions) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester.
The resulting tetrahedral intermediate then collapses, leading to the cleavage of the carbon-sulfur bond. The leaving group is the methanethiolate (B1210775) anion (CH₃S⁻), which is subsequently protonated. This process yields two distinct products:
Furoic Acid : The carboxylic acid corresponding to the acyl portion of the thioester. nih.gov
Methanethiol : A volatile thiol derived from the sulfur-containing portion of the ester.
This hydrolytic degradation pathway is a key chemical transformation for thioesters in aqueous environments.
Participation in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The functional groups of this compound allow it to participate in various bond-forming reactions, which are fundamental in organic synthesis.
Carbon-Carbon Bond Formation: While specific examples for this compound are not detailed, compounds with similar structures are used in reactions that form C-C bonds. alevelchemistry.co.uk For instance, the furan ring can undergo reactions analogous to Friedel-Crafts acylation or alkylation. Furthermore, organometallic reagents like Grignard reagents can potentially attack the electrophilic carbonyl carbon, although this typically leads to tertiary alcohols after workup rather than simple C-C bond formation at the carbonyl site without further transformation. alevelchemistry.co.uk
Carbon-Heteroatom Bond Formation: The thioester linkage is central to carbon-heteroatom bond formation. The most common reaction is its hydrolysis (a C-O bond formation for the carboxylic acid and an S-H bond formation for the thiol, as described above). More broadly, the reaction of thioesters with other nucleophiles leads to the formation of new carbon-heteroatom bonds. For example:
Aminolysis : Reaction with an amine (a nitrogen nucleophile) would cleave the thioester to form a furan-2-carboxamide (a new C-N bond) and methanethiol.
Transesterification : Reaction with an alcohol (an oxygen nucleophile) under catalytic conditions could replace the methanethiol group with an alkoxy group, forming a standard oxygen ester (a new C-O bond).
These types of reactions, catalyzed by transition metal complexes or other reagents, are pivotal in modern synthetic chemistry for creating complex molecules from simpler precursors. libretexts.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl 2-thiofuroate. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the connectivity and chemical environment of atoms within the molecule.
¹H NMR spectral data reveals distinct signals corresponding to the different protons in this compound. The protons on the furan (B31954) ring typically appear as multiplets in the aromatic region, while the methyl protons of the thioester group exhibit a singlet in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows characteristic peaks for the carbonyl carbon of the thioester, the carbons of the furan ring, and the methyl carbon. The specific chemical shifts are crucial for confirming the S-methyl thioester functionality attached to the furan ring.
| ¹H NMR Data | |
| Proton | Chemical Shift (ppm) |
| Furan Ring Protons | Multiplets in the aromatic region |
| Methyl Protons | Singlet in the upfield region |
| ¹³C NMR Data | |
|---|---|
| Carbon | Chemical Shift (ppm) |
| Carbonyl Carbon | Characteristic thioester region |
| Furan Ring Carbons | Aromatic region |
| Methyl Carbon | Upfield region |
This table presents typical NMR data for this compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization (FT-IR)
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in this compound. google.com The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the thioester group. docbrown.info Additionally, the spectrum will show peaks corresponding to the C-H stretching of the furan ring and the methyl group, as well as C-O and C-S stretching vibrations. docbrown.infonih.gov The unique pattern of absorptions in the fingerprint region (approximately 1500-400 cm⁻¹) provides a definitive signature for the molecule. docbrown.info
| FT-IR Data | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Thioester) | Strong absorption band |
| C-H (Furan & Methyl) | Stretching vibrations |
| C-O & C-S | Stretching vibrations |
This table summarizes the key IR absorption bands for identifying the functional groups in this compound. nih.gov
Mass Spectrometry (MS) in Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also aids in identifying the compound within complex mixtures.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for analyzing this compound in intricate biological or environmental samples. nih.govresearchgate.net The UPLC system first separates the components of the mixture based on their polarity. Subsequently, the mass spectrometer detects and fragments the ions, providing both molecular weight information and structural details from the fragmentation pattern. nih.gov This technique is particularly valuable in metabolomics studies for the tentative identification of compounds. nih.govplos.org
In one study, UPLC-MS/MS was used for metabolite profiling, where the total ion current from the raw data was imported and aligned based on m/z values and retention times. nih.gov The robustness of the analysis method was confirmed by a relative standard deviation (RSD) of less than 30% for quality control samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital tool for the identification and quantification of this compound. nih.gov Similar to UPLC-MS/MS, it combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov LC-MS has been utilized in various studies, including the analysis of plant extracts, to identify and quantify bioactive compounds. nih.govplos.org The technique's stability is often assessed using quality control samples. nih.gov
Advanced Chromatographic Techniques for Separation and Analysis (e.g., GC-MS integration)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. nih.gov
The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which includes a total of 16 peaks with a top peak at an m/z of 95 and the second highest at 142. nih.gov This information is crucial for the compound's identification. nih.gov Studies have employed GC-MS to analyze volatile compounds in various matrices, such as in the assessment of off-flavors where a DB-Wax fused silica (B1680970) capillary column was used for separation. nih.gov The operating conditions, including inlet temperature, column temperature program, and mass spectrometer parameters, are optimized to achieve effective separation and detection. nih.gov
| GC-MS Data | |
| Parameter | Value |
| Top Peak (m/z) | 95 nih.gov |
| Second Highest Peak (m/z) | 142 nih.gov |
| Total Peaks | 16 nih.gov |
| Kovats Retention Index (Standard non-polar) | 1182 nih.gov |
This table provides key GC-MS data for this compound as reported by the NIST Mass Spectrometry Data Center. nih.gov
Computational Chemistry and Theoretical Modeling of Methyl 2 Thiofuroate
Molecular Docking and Ligand Binding Site Prediction Studies (e.g., SARS-CoV-2 3CLpro Interactions)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand, such as methyl 2-thiofuroate, and a protein target.
In the context of the COVID-19 pandemic, significant research has focused on identifying inhibitors for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The 3C-like protease (3CLpro) is a crucial enzyme for the virus's life cycle, making it a prime target for antiviral drugs. nih.gov
A study involving the screening of compounds from South African plants identified this compound as a potential inhibitor of SARS-CoV-2 3CLpro. nih.gov In this research, the three-dimensional structure of this compound was constructed and optimized. nih.gov Molecular docking simulations were then performed to predict its binding affinity to the 3CLpro enzyme. The results indicated a binding affinity of -3.8 kcal/mol for this compound. nih.gov
The process of molecular docking involves preparing both the ligand and the protein target. For the ligand, its 2D structure is typically drawn and then converted into a 3D model, which is subsequently optimized to find its most stable conformation. nih.gov For the protein target, non-essential molecules like water and ions are removed, and charges are added to the protein atoms. nih.gov A grid box is then defined around the active site of the protein where the ligand is expected to bind. nih.gov Software such as AutoDock Vina is then used to perform the docking calculations, which score the different binding poses based on their predicted binding energy. nih.gov
The binding site for ligands on a protein can be predicted using machine learning algorithms. nih.gov These tools analyze the protein's surface to identify pockets that are likely to bind small molecules. nih.gov This information is crucial for guiding the molecular docking simulations to the most relevant regions of the protein.
Interactive Data Table: Molecular Docking of this compound with SARS-CoV-2 3CLpro
| Property | Value |
|---|---|
| Target Protein | SARS-CoV-2 3CLpro |
| PDB Code | 6M2N |
| Ligand | This compound |
Quantitative Structure-Activity Relationship (QSAR) Studies for Biological and Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. nih.govbiolscigroup.us These models are built by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with experimental data. researchgate.net
QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test in the lab. biolscigroup.us This approach saves significant time and resources in the drug discovery and development process. The development of a robust QSAR model involves several key steps: compiling a dataset of molecules with known activities, calculating a wide range of molecular descriptors for each molecule, selecting the most relevant descriptors, and then using statistical methods like multiple linear regression to build the predictive model. nih.govresearchgate.net
While specific QSAR studies focusing solely on this compound are not extensively documented in the provided results, the principles of QSAR are broadly applicable. For a compound like this compound, descriptors could include physicochemical properties (e.g., lipophilicity, molecular weight), topological indices (describing molecular branching and shape), and electronic parameters (e.g., dipole moment, orbital energies). nih.govbiolscigroup.us The goal would be to correlate these descriptors with a specific activity, such as its antifungal properties or its potency as a flavor compound.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for predicting a wide range of molecular properties with high accuracy.
DFT calculations can provide deep insights into the electronic properties of this compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's stability and reactivity. researchgate.net A larger gap generally implies higher stability and lower reactivity.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is invaluable for understanding how the molecule will interact with other molecules and for predicting its reactive sites.
Spectroscopic properties, such as infrared (IR) spectra, can also be predicted using DFT calculations. researchgate.net By simulating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecule's structure. researchgate.net
Interactive Data Table: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H6O2S |
| Molecular Weight ( g/mol ) | 142.18 |
| XLogP3 | 1.4 |
| Exact Mass (Da) | 142.00885060 |
| Monoisotopic Mass (Da) | 142.00885060 |
| Topological Polar Surface Area (Ų) | 55.5 |
| Heavy Atom Count | 9 |
Data sourced from PubChem nih.gov
Molecular Dynamics (MD) Simulations in Intermolecular Interactions and Conformation Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of how a molecule behaves in its environment.
For this compound, MD simulations can be employed to study its conformational flexibility. The molecule is not rigid and can adopt various shapes or conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them.
MD simulations are also crucial for studying intermolecular interactions. For example, in the context of its interaction with a protein like SARS-CoV-2 3CLpro, once a binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of the protein-ligand complex. nih.govnih.gov The simulation can reveal how the ligand and protein move and adapt to each other over time, providing a more dynamic and realistic picture of the binding event. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position can be monitored to determine if it remains stably bound in the active site. chemrxiv.org
Chemoinformatics Applications in Chemical Space Mapping and High-Throughput Data Handling
Chemoinformatics is a field that combines chemistry, computer science, and information science to solve chemical problems. eujournal.org It plays a vital role in modern chemical research, particularly in the handling and analysis of large datasets.
For a compound like this compound, chemoinformatics tools are essential for managing its various data points, from its chemical structure and properties to its biological activities and spectroscopic data. Databases such as PubChem and the NIST WebBook serve as repositories for this information, making it readily accessible to the scientific community. nih.govnist.gov
Chemical space mapping is a chemoinformatics application that involves the visualization of large chemical datasets. By representing each molecule as a point in a multi-dimensional space defined by its descriptors, researchers can explore the diversity of a chemical library and identify regions of interest. google.com For instance, a library of flavor compounds could be mapped to understand the structural features that give rise to different sensory profiles.
In the context of high-throughput screening, where thousands or even millions of compounds are tested for their biological activity, chemoinformatics is indispensable for processing and analyzing the resulting data. chemrxiv.org This includes tasks such as hit identification, structure-activity relationship analysis, and building predictive models to guide further screening efforts.
Biological and Toxicological Mechanistic Investigations
Mechanisms of Biological Activity
Methyl 2-thiofuroate was identified as part of a study that integrated metabolomics with in-silico and in-vitro methods to find potential SARS-CoV-2 inhibitors from South African plants. plos.orgnih.gov The research utilized computer-based molecular docking to screen eighty-one compounds against the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, an essential enzyme for viral replication. nih.govnih.gov
In this screening, this compound was one of several compounds flagged for its potential to inhibit the virus's main protease. nih.gov However, it was noted that this compound is a synthetic compound, which raised questions regarding its identification as a natural product within the analyzed plants. plos.org The in-silico analysis calculated the binding affinity of the compounds to the viral protease, with the results for this compound detailed in the table below. nih.gov The study's subsequent in-vitro bioassays were used to validate the computational findings for the top candidate compounds. nih.gov
Table 1: In-Silico Docking Results for this compound against SARS-CoV-2 3CLpro
| Compound | Binding Affinity (kcal/mol) | Molecular Formula | Molecular Weight (Da) |
|---|---|---|---|
| This compound | -3.8 | C6H6O2S | 142.0088501 |
Data sourced from a study on potential SARS-CoV-2 inhibitors. nih.gov
Research into various therapeutic areas has highlighted the importance of specific biological pathways. For instance, in the context of neurodegenerative diseases, tauopathies have been linked to the over-activation of cyclin-dependent kinase 5 (cdk5). This over-activation leads to the hyperphosphorylation of tau proteins and the formation of neurofibrillary tangles. The sigma-1 receptor (Sig-1R), an endoplasmic reticulum chaperone, is also recognized for its role in promoting axon growth. However, based on available research, a direct interaction or modulation of these specific pathways—neurodegenerative disease mechanisms, cyclin-dependent kinase 5, or sigma-1 receptor signaling—by this compound has not been documented.
The brain's response to stress involves complex mechanisms, including epigenetic changes and the induction of immediate-early genes (IEGs) like c-Fos and Egr-1 in neuronal populations. These processes, which can include DNA demethylation, are crucial for long-term behavioral adaptations to stress. Epigenetic mechanisms, involving molecules such as DNA methyltransferases and histone deacetylases, are considered early events in the regulation of gene expression. nih.gov At present, there is no available scientific literature that specifically investigates or establishes a role for this compound in epigenetic modulation or the induction of immediate-early genes in any cell type, including stress-activated neurons.
Mechanistic Toxicology Research
The primary metabolic pathway anticipated for this compound is hydrolysis. inchem.org Toxicological evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) predict that this thioester will be broken down through biotransformation into its constituent parts: Methanethiol (B179389) and Furoic acid . inchem.org This metabolic fate is a key consideration in its safety assessment, which is based on the toxicological profile of related substances that also metabolize to Furoic acid. inchem.org
The biotransformation of xenobiotics in humans involves several key enzyme systems. The Cytochrome P450 (P450) family of enzymes is responsible for approximately 95% of the oxidative and reductive metabolism of foreign compounds. nih.gov Following P450s, flavin-containing monooxygenases (FMOs) are the next most significant group of enzymes involved in the monooxygenation of xenobiotics. nih.gov
While these systems are critical for a vast number of compounds, the specific enzymes responsible for the metabolism of this compound have not been definitively identified in the available literature. Given that its primary metabolic route is hydrolysis, the enzymes responsible are likely to be esterases. inchem.org In plants, for example, certain esterases, such as pectin (B1162225) acetylesterase, have been shown to possess thioesterase activity, capable of hydrolyzing thioesters to release free thiols. dur.ac.uk However, the specific human esterases involved in the hydrolysis of this compound remain to be characterized.
Characterization of Conjugation Reactions (e.g., Glutathione (B108866) S-transferase mediated conjugation)
The metabolic fate of this compound is anticipated to involve enzymatic and non-enzymatic conjugation reactions, which are crucial detoxification pathways for many xenobiotics. While specific studies on the Glutathione S-transferase (GST) mediated conjugation of this compound are not extensively detailed in publicly available literature, the metabolism of structurally related furan (B31954) derivatives provides a basis for understanding its likely biotransformation.
It is expected that this compound undergoes hydrolysis to its constituent parts: 2-furoic acid and methanethiol. inchem.org This hydrolysis is a critical initial step that precedes further conjugation.
Glutathione S-transferases are a family of enzymes that play a pivotal role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates. This process, known as mercapturic acid synthesis, generally results in the formation of more water-soluble and less toxic metabolites that can be readily excreted from the body.
The general mechanism for GST-mediated conjugation involves the activation of the sulfhydryl group of glutathione, enabling it to act as a nucleophile and attack electrophilic centers on the substrate molecule. In the context of this compound's metabolites, should any possess electrophilic properties, they would be candidates for GST-catalyzed detoxification.
It is also plausible that non-enzymatic conjugation with glutathione occurs, particularly if reactive electrophilic intermediates are formed during the metabolism of this compound.
| Predicted Metabolic Step | Enzyme/Process | Resulting Metabolite | Significance |
| Hydrolysis | Esterases | 2-Furoic acid and Methanethiol | Initial breakdown of the parent compound |
| Conjugation | Glutathione S-transferase (GST) | Glutathione conjugates | Detoxification and increased water solubility for excretion |
| Non-enzymatic Reaction | Spontaneous reaction | Glutathione conjugates | Alternative detoxification pathway |
Assessment of Genotoxic and Mutagenic Potential in Research Contexts
The genotoxic and mutagenic potential of this compound has been evaluated as part of a broader assessment of furan-containing flavoring substances by regulatory bodies such as the European Food Safety Authority (EFSA).
While some methylated polycyclic aromatic sulfur heterocycles, which are structurally distinct from this compound, have demonstrated mutagenic activity in the Salmonella typhimurium assay (Ames test), this is not indicative of the genotoxic potential of all sulfur-containing heterocyclic compounds. capes.gov.br
A safety data sheet for this compound states that no information was found regarding its mutagenicity, and it is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. nih.govfragranceu.com
| Study Type | Compound/Group | Finding | Reference |
| Regulatory Evaluation | Flavouring Group Evaluation 13 (FGE.13) | This compound included for assessment. | thegoodscentscompany.comthegoodscentscompany.com |
| Regulatory Conclusion | FGE.13Rev2 | 24 of 27 substances, including by extension this compound, not a safety concern. | europa.eu |
| Mutagenicity Statement | Safety Data Sheet | No information found on mutagenicity. | fragranceu.com |
Investigation of Unscheduled DNA Synthesis (UDS) in Hepatocytes
Unscheduled DNA Synthesis (UDS) is a measure of DNA repair that is triggered by DNA damage induced by genotoxic agents. The in vitro UDS assay using primary hepatocytes is a standard test to evaluate the genotoxic potential of chemical compounds.
There are no direct studies reporting the results of an in vitro UDS assay specifically for this compound. However, data on one of its predicted primary metabolites, 2-furoic acid, is available. In a study evaluating a series of compounds, 2-furoic acid did not induce an increase in UDS in rat primary hepatocytes. nih.gov This negative result for its metabolite suggests that this compound itself is unlikely to be genotoxic via a mechanism detectable by the UDS assay.
For context, the broader class of furan derivatives has been subject to various genotoxicity tests. For instance, furfural, a related aldehyde, has generally shown negative results in in vivo genotoxicity tests, including a negative result in an unscheduled DNA synthesis assay in rat hepatocytes. inchem.org
The absence of a positive UDS response for the key metabolite of this compound provides a significant piece of evidence supporting the lack of genotoxic potential for the parent compound.
| Compound | Assay | Cell System | Result | Conclusion |
| 2-Furoic Acid | In vitro Unscheduled DNA Synthesis (UDS) | Rat Primary Hepatocytes | Negative | Does not suggest potential for genotoxicity. nih.gov |
| Furfural (related compound) | In vivo Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative | Negative for genotoxicity in this assay. inchem.org |
Applications in Advanced Materials and Chemical Synthesis
Methyl 2-thiofuroate as a Versatile Synthon in Complex Organic Synthesis
This compound is a versatile compound that serves as a valuable building block, or synthon, in the field of complex organic synthesis. chemimpex.com Its unique structure, which incorporates a thioester derivative of furan (B31954), allows for the introduction of sulfur functionalities into molecules, making it a significant intermediate in the creation of biologically active compounds. chemimpex.com The reactivity and stability of this compound make it an attractive option for chemists exploring novel synthetic pathways. chemimpex.com
This compound is particularly recognized for its role in the development of pharmaceuticals and agrochemicals. chemimpex.comnbinno.com In the pharmaceutical industry, it functions as an intermediate in the synthesis of various compounds, including antimicrobial and antifungal drugs. nbinno.com Its application extends to the agrochemical sector, where it is a vital component in the production of pesticides and herbicides, contributing to crop protection. chemimpex.comnbinno.com The versatility of this compound also allows for its use in the synthesis of specialty chemicals and dyes. nbinno.comxinchem.com
The mechanism of action in organic synthesis involves the reaction of this compound with other reagents to form a variety of organic compounds. guidechem.com Its role as a modifier and alcohol carbonylating agent further expands its utility in chemical synthesis. xinchem.com
Development of Novel Derivatives with Tailored Properties for Specific Applications
The chemical structure of this compound allows for the development of novel derivatives with properties tailored for specific applications. Researchers have utilized this compound as a building block to create new therapeutic agents, demonstrating its potential in enhancing pharmaceutical efficacy. chemimpex.com The ability to modify the furan ring and the thioester group enables the synthesis of a wide range of derivatives with unique functionalities. chemimpex.comgoogle.com
These derivatives find applications in various industries. For instance, in the pharmaceutical sector, modifications of this compound can lead to the development of new drugs with improved activity or reduced side effects. nbinno.com In the agrochemical industry, novel derivatives can result in more effective and selective pesticides and herbicides. nbinno.com Furthermore, the fine chemical industry utilizes these derivatives in the creation of new dyes and other specialty chemicals with specific desired properties. nbinno.comxinchem.com
Exploration in Fragrance and Flavor Chemistry Research (Focus on Chemical Role and Volatile Profiles)
This compound is a significant compound in fragrance and flavor chemistry due to its distinct organoleptic properties. It is characterized by a fried, cooked onion-like odor and a cabbage-like flavor. thegoodscentscompany.comchemicalbook.comfragranceu.com This volatile sulfur compound is used as a flavoring agent in various food products and as a component in fragrance compositions. chemimpex.comnih.gov
Contribution to Volatile Profiles in Food Systems (e.g., Maillard Reaction Products, Cooked Meats)
This compound is a known volatile compound formed during non-enzymatic browning, or Maillard reactions. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com The Maillard reaction is a key process in the development of flavor in cooked foods, particularly meats. nih.govscispace.com In the context of cooked meats, the reaction between amino acids like cysteine and reducing sugars produces a variety of flavor compounds, including sulfur-containing molecules such as this compound. nih.govscispace.com This compound contributes to the savory and meaty aroma profiles of these foods. researchgate.net It has been reported as a volatile component in coffee and dairy products as well. chemicalbook.com
The following table summarizes the organoleptic properties of this compound:
| Property | Description |
| Odor Type | Alliaceous, milky, creamy, fried, cooked onion thegoodscentscompany.comfragranceu.com |
| Flavor Type | Cabbage thegoodscentscompany.comfragranceu.com |
| Odor Description | At 0.10% in dipropylene glycol: milky, creamy, fried, cooked onion fragranceu.com |
| Taste Description | Cabbage fragranceu.com |
Incorporation into Odorant Mixtures for Olfaction Research and Material Science
In the field of olfaction research, this compound is utilized in the creation of odorant mixtures. google.com These mixtures are designed to study the mechanisms of odor perception and to develop materials with specific olfactory properties. google.com The compound is included in databases of odorants commonly used in this type of research. google.com Its distinct aroma profile makes it a useful component for creating complex scent landscapes for experimental purposes. google.com
Cocrystallization Strategies with Active Pharmaceutical Ingredients (APIs) for Solid-State Engineering
Cocrystallization is a technique used in solid-state engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govgoogle.com This process involves combining an API with a neutral guest molecule, known as a coformer, to create a new crystalline solid form, or cocrystal. google.com These cocrystals can exhibit improved properties such as enhanced solubility, dissolution rate, and bioavailability compared to the original API. nih.gov
This compound has been identified as a potential guest molecule in cocrystallization strategies. google.com In particular, it has been explored in the context of creating cocrystals with the hydrochloride salts of APIs. google.com By forming a cocrystal, the properties of the API can be tuned to achieve a desired therapeutic effect. google.com The use of ultrasound has been investigated as a method to facilitate the formation of these cocrystals. googleapis.com
Environmental Fate and Degradation Research
Hydrolysis in Aqueous Environments and Resulting Degradation Products
Hydrolysis is a primary pathway for the degradation of Methyl 2-thiofuroate in aqueous environments. The ester linkage in the molecule is susceptible to cleavage in the presence of water. While this compound is noted as being insoluble in water, this process can still occur at the interface of the compound with aqueous media. nih.govnih.gov
The expected degradation products from the hydrolysis of the thioester bond are Furoic acid and Methanethiol (B179389). This reaction is a key consideration in toxicological assessments, as the resulting products have their own distinct chemical and biological properties. sigmaaldrich.com For instance, Furoic acid is also a hydrolysis product of other furan (B31954) derivatives, such as 2,5-dimethyl-3-thiofuroyl furan. sigmaaldrich.com
Table 1: Hydrolysis of this compound
| Reactant | Condition | Primary Degradation Products |
|---|---|---|
| This compound | Aqueous Environment | Furoic acid |
| Methanethiol |
Biotic Degradation Pathways in Environmental Matrices
Detailed scientific studies specifically investigating the biotic degradation pathways of this compound in various environmental matrices, such as soil or sediment, are not extensively available in the public literature. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the compound based on the assumption that it would be metabolized via hydrolysis in vivo, but this does not directly describe its fate when exposed to environmental microorganisms. nih.gov
While research exists on the degradation of other furan derivatives, direct extrapolation to this compound is speculative without specific experimental data. The degradation would likely involve microbial enzymes capable of cleaving the thioester bond, initiating the breakdown of the furan ring. However, the specific microorganisms, enzymatic pathways, and the rate of degradation in different environmental compartments remain areas for future research.
Photochemical Transformation Processes and Product Analysis
There is limited specific information available from scientific literature regarding the photochemical transformation processes of this compound. Photodegradation involves the transformation of a chemical compound by light, typically from the ultraviolet spectrum of sunlight. For many organic compounds, this can be a significant environmental degradation pathway.
Studies on other related compounds, such as 3-methylfuran, show that atmospheric degradation can occur via reactions with hydroxyl (OH) and nitrate (B79036) (NO3) radicals, leading to ring-opening products. copernicus.org However, without direct experimental analysis of this compound, its susceptibility to photolysis, the reaction kinetics, and the identity of the resulting transformation products remain undetermined. Research would be required to analyze its behavior under various light conditions and identify any photoproducts formed.
Future Research Directions and Emerging Paradigms
Development of Sustainable Synthetic Routes and Adherence to Green Chemistry Principles
The future of chemical manufacturing hinges on the adoption of sustainable practices. For Methyl 2-thiofuroate, this means a shift towards greener synthetic methodologies that minimize environmental impact and maximize resource efficiency. solubilityofthings.com
Key principles of green chemistry that will guide this transition include:
Waste Prevention: Designing synthetic pathways that generate minimal byproducts is paramount. youtube.comnih.gov This involves optimizing reaction conditions and employing stoichiometric efficiency to maximize the conversion of reactants into the desired product. solubilityofthings.com
Atom Economy: Synthetic methods should be designed to incorporate the maximum number of atoms from the starting materials into the final product, thereby reducing waste. acs.org
Use of Renewable Feedstocks: Exploring the use of renewable resources, such as agricultural products or waste from other processes, as starting materials can reduce reliance on depleting fossil fuels. solubilityofthings.comyoutube.com
Catalysis: The use of catalysts, which are effective in small amounts and can facilitate a single reaction multiple times, is preferable to stoichiometric reagents that are used in excess and generate more waste. youtube.comacs.org
Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary chemicals should be avoided or replaced with safer alternatives. youtube.comacs.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. solubilityofthings.comyoutube.com
Reduce Derivatives: Unnecessary derivatization steps should be minimized as they require additional reagents and generate waste. youtube.comnih.gov
Real-time Analysis for Pollution Prevention: In-process monitoring and control can help to minimize or eliminate the formation of byproducts. youtube.com
Inherently Safer Chemistry for Accident Prevention: Designing chemicals and their physical forms to minimize the potential for accidents is a crucial aspect of green chemistry. youtube.com
Recent advancements in green chemistry, such as the use of deep eutectic solvents (DESs) for the synthesis of thioamides, offer a promising avenue for the sustainable production of this compound. rsc.orgresearchgate.net These DESs can act as both a solvent and a catalyst, are often biodegradable, and can be recycled and reused, significantly reducing waste and energy consumption. rsc.orgresearchgate.net Furthermore, molybdenum-catalyzed selective oxidation of thiols using environmentally benign oxidants like H2O2 or air presents a green protocol for synthesizing related sulfur-containing compounds. rsc.org
Targeted Drug Discovery and Development Initiatives Based on Mechanistic Insights
The structural motif of this compound, a thiophene (B33073) derivative, is present in a wide array of medicinally important compounds. nih.govresearchgate.net Thiophene and its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govresearchgate.netimpactfactor.org
Future drug discovery efforts will focus on:
Rational Drug Design: Leveraging the understanding of the structure-activity relationships of thiophene-containing drugs to design novel this compound derivatives with enhanced potency and selectivity for specific biological targets. researchgate.net The planarity of the thiophene ring is thought to play a role in how these molecules bind to receptors. nih.gov
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its derivatives exert their therapeutic effects. This will involve identifying their protein targets and understanding their interactions within cellular signaling pathways. researchgate.net For instance, in the context of cancer, thiophene analogs have been reported to inhibit various signaling pathways. researchgate.net
Combating Drug Resistance: Developing new derivatives that can overcome existing drug resistance mechanisms in pathogens and cancer cells.
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in identifying promising lead compounds and predicting their activity against targets like the Epidermal Growth Factor Receptor (EGFR) in cancer. dergipark.org.tr
Exploration of Advanced Catalysis and Novel Materials Science Applications
The unique electronic and coordination properties of sulfur-containing heterocyclic compounds like this compound make them promising candidates for applications in catalysis and materials science. nih.govijarst.in
Future research will explore:
Heterogeneous Catalysis: Developing novel heterogeneous catalysts based on this compound or its derivatives. The presence of sulfur can sometimes be detrimental to catalyst performance, a phenomenon known as catalyst poisoning. acs.org However, the development of sulfur-resistant catalysts is an active area of research. acs.org
Photocatalysis: Investigating the potential of metal complexes incorporating thiophene-based ligands, derived from compounds like this compound, for photocatalytic applications, such as the degradation of environmental pollutants. nih.gov
Organic Electronics: Exploring the use of this compound and its polymers in the fabrication of organic electronic devices, leveraging the favorable electronic properties of thiophene-containing materials. ijarst.in
Transition metal-catalyzed reactions, such as C-H activation, are powerful tools for synthesizing complex sulfur-containing molecules and will be crucial in developing these advanced materials. nih.gov
Integration of Omics Approaches for Comprehensive Biological Understanding and Systems-Level Analysis
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on "omics" technologies. These approaches provide a comprehensive view of the molecular changes occurring within an organism or cell in response to a particular substance.
Key omics approaches include:
Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In a study on potential SARS-CoV-2 inhibitors from South African plants, metabolomics profiling using UPLC-MS/MS was employed to identify a wide range of compounds, including this compound. nih.govresearchgate.net This technique can help to identify the metabolic pathways affected by this compound. nih.govresearchgate.net
Proteomics: The large-scale study of proteins, their structures, and functions. This can be used to identify the protein targets of this compound and its derivatives.
Transcriptomics: The study of the complete set of RNA transcripts produced by the genome. This can reveal changes in gene expression in response to treatment with this compound.
Lipidomics: The large-scale study of lipids. This can provide insights into how this compound might affect cellular membranes and signaling pathways involving lipids.
The integration of these omics datasets, often referred to as multi-omics, will provide a systems-level understanding of the biological activities of this compound. nih.gov This comprehensive approach will be invaluable for elucidating its mechanisms of action, identifying potential biomarkers of its effects, and accelerating its development for various applications. nih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 2-thiofuroate, and how do they influence experimental design?
- Answer : this compound (C₆H₆O₂S) has a molecular weight of 142.18 g/mol, a density of 1.236 g/mL at 25°C, and a boiling point of 63°C at 2 mmHg. Its high lipophilicity (XLogP = 1.4) suggests moderate solubility in organic solvents, necessitating solvent selection (e.g., dichloromethane or ethyl acetate) for reactions or extractions. The compound’s stability under varying pH and temperature conditions should be verified via stability assays before designing kinetic or synthetic studies .
Table 1 : Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 142.18 g/mol | |
| Boiling Point | 63°C (2 mmHg) | |
| Density (25°C) | 1.236 g/mL | |
| XLogP | 1.4 |
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A standard method involves the reaction of 2-furoic acid with methyl thiol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). Alternative routes include thioesterification of 2-furoyl chloride with methyl mercaptan. Reaction optimization (e.g., solvent, temperature, catalyst) is critical to minimize side products like disulfides. Purity should be confirmed via GC-MS or NMR, referencing spectral libraries for validation .
Q. How can researchers validate the identity and purity of this compound in experimental settings?
- Answer : Use a combination of analytical techniques:
- GC-MS : Compare retention times and fragmentation patterns with reference standards.
- NMR : Confirm structural integrity via characteristic peaks (e.g., furan ring protons at δ 6.5–7.5 ppm, methyl thioester at δ 2.5 ppm).
- HPLC : Assess purity (>98% by area normalization) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How do discrepancies in reported physicochemical data (e.g., boiling point) impact experimental reproducibility, and how can they be resolved?
- Answer : Variations in boiling points (e.g., 63°C at 2 mmHg vs. unreported ambient pressure values) arise from differences in measurement conditions or impurities. Researchers should:
- Cross-reference literature using standardized conditions (e.g., reduced pressure).
- Perform in-house calibration using high-purity samples.
- Validate data via thermodynamic modeling (e.g., Antoine equation) .
Q. What computational strategies can predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the thioester carbonyl. Parameters like Fukui indices identify electrophilic sites, guiding substrate selection. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .
Q. How do ADMET properties of this compound inform its suitability for pharmacological studies?
- Answer : ADMET screening shows high intestinal absorption (HIA+ probability = 1.0) but moderate blood-brain barrier penetration (BBB+ = 0.98). It is not a CYP450 inhibitor, reducing drug-drug interaction risks. However, its low aqueous solubility may limit bioavailability, necessitating formulation studies (e.g., nanoemulsions) for in vivo applications .
Table 2 : ADMET Profile (Probabilistic Models)
| Parameter | Value | Reference |
|---|---|---|
| Human Intestinal Absorption | 1.0000 | |
| Blood-Brain Barrier Penetration | 0.9814 | |
| Caco-2 Permeability | 0.6425 |
Q. What analytical challenges arise in detecting this compound degradation products, and how can they be addressed?
- Answer : Degradation products (e.g., 2-furoic acid, methyl disulfides) may co-elute in chromatographic systems. Solutions include:
- Tandem Mass Spectrometry (LC-MS/MS) : Use MRM (multiple reaction monitoring) for selective ion transitions.
- Derivatization : Enhance volatility of polar degradation products for GC analysis.
- Isotopic Labeling : Track sulfur-containing fragments using ³⁴S isotopes .
Methodological Notes
- Spectral Data Interpretation : Always compare experimental NMR/IR spectra with computational predictions (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .
- Ethical Compliance : For studies involving biological systems, adhere to institutional guidelines for compound handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
